6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride
Overview
Description
6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO4S and its molecular weight is 251.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Without specific studies, it’s hard to identify the exact targets of “6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride”. Given its structural similarity to nicotinic acid (also known as niacin or vitamin b3), it might interact with the same or similar targets as niacin, such as the g protein-coupled receptors gpr109a and gpr109b .
Mode of action
Again, without specific studies, the exact mode of action is unknown. If it does interact with the same targets as niacin, it might act as an agonist, triggering a response when it binds to the receptors .
Biochemical pathways
Niacin is involved in various biochemical pathways, including those related to energy production, DNA repair, and lipid metabolism . “this compound” might affect similar pathways.
Result of action
The molecular and cellular effects of “this compound” are unknown without specific studies. If it does act similarly to niacin, it might have effects related to energy production, lipid metabolism, and cellular signaling .
Properties
IUPAC Name |
6-(methylsulfonylmethyl)pyridine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S.ClH/c1-14(12,13)5-7-3-2-6(4-9-7)8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRMHTOJTNBAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC=C(C=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.